4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic aromatic compound with the chemical formula C5H3BrN4. Studies have reported various methods for its synthesis, including condensation reactions, cyclization processes, and halogenation reactions. []
Research suggests that 4-amino-2-bromopyrimidine-5-carbonitrile might possess various biological activities, making it a subject of interest in medicinal chemistry. Studies have investigated its potential as:
4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by its molecular formula and a molecular weight of approximately 199.01 g/mol. This compound features a pyrimidine ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a cyano group at the fifth position. Its structural representation can be denoted by the InChI key: CXYLLFGNJJCGHM-UHFFFAOYSA-N, and it has been assigned the CAS number 94741-70-5 .
The compound appears as a white solid and has a melting point of approximately 254°C, indicating its stability under normal conditions. It is classified as hazardous, with potential health risks including toxicity if swallowed, skin irritation, and serious eye irritation .
These reactions are essential for synthesizing pharmaceuticals and agrochemicals where this compound serves as a building block .
Research indicates that 4-Amino-2-bromopyrimidine-5-carbonitrile exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown activity against various cancer cell lines. The presence of both the amino and cyano groups enhances its interaction with biological targets, potentially affecting cellular signaling pathways .
Several methods exist for synthesizing 4-Amino-2-bromopyrimidine-5-carbonitrile:
These methods highlight the versatility in synthesizing this compound for research and industrial applications .
4-Amino-2-bromopyrimidine-5-carbonitrile has several notable applications:
Interaction studies involving 4-Amino-2-bromopyrimidine-5-carbonitrile have focused on its binding affinity to various biological targets. These studies reveal that the compound interacts with enzymes and receptors involved in cellular proliferation and apoptosis. Such interactions make it a candidate for further development in cancer therapies .
Several compounds share structural similarities with 4-Amino-2-bromopyrimidine-5-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 | 0.69 | Contains an additional methyl group at position 6 |
| 4-Amino-2-chloropyrimidine | 14765-72-7 | 0.72 | Chlorine substitution instead of bromine |
| 2-Bromo-4-amino-pyrimidine | 4595-60-2 | 0.80 | Similar structure but lacks cyano group |
| 6-Bromo-pyrimidin-4-amines | Various | Varies | Different substitution patterns on the pyrimidine ring |
These compounds illustrate variations in substitution patterns that affect their biological activities and chemical reactivity .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃BrN₄ | [3] [2] [4] |
| Molecular Weight | 199.01 g/mol | [3] [2] [4] |
| CAS Number | 94741-70-5 | [3] [2] [4] |
| Physical State | Solid | [2] |
| Appearance | White solid | |
| Melting Point | 254°C (decomposition) | [3] [2] [4] [5] [6] |
| Density | 1.9±0.1 g/cm³ | [7] |
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 254°C | [3] [2] [4] [5] [6] |
| Decomposition Temperature | 254°C | [3] [2] [4] [5] [6] |
| Boiling Point (calculated) | 457.7±55.0°C at 760 mmHg | [7] |
| Flash Point (calculated) | 230.6±31.5°C | [7] |
| Storage Temperature | 2-8°C under inert atmosphere | [4] [8] |
Table 3: Spectroscopic Characteristics
| Technique | Expected/Observed Value | Notes | Reference |
|---|---|---|---|
| IR Spectroscopy - C≡N stretch | ~2220 cm⁻¹ | Sharp, intense peak for nitrile group | [9] [10] [11] |
| IR Spectroscopy - NH stretch (asymmetric) | 3300-3400 cm⁻¹ | Primary amine stretching | [12] [13] [14] |
| IR Spectroscopy - NH stretch (symmetric) | 3200-3300 cm⁻¹ | Primary amine stretching | [12] [13] [14] |
| IR Spectroscopy - C-Br stretch | 550-650 cm⁻¹ | C-Br stretching vibration | [9] |
| IR Spectroscopy - Ring vibrations | 1400-1620 cm⁻¹ | Pyrimidine ring stretching modes | [15] [12] |
| NMR - Chemical shift range (aromatic) | 6.5-8.5 ppm | Aromatic protons on pyrimidine ring | [16] [17] |
| Mass Spectrometry - Molecular ion | m/z 199 | Molecular ion peak | [2] |
Table 4: Solubility Parameters
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Low | Limited aqueous solubility | [18] |
| Methanol | Good | Enhanced solubility in polar protic solvents | [18] |
| Ethanol | Good | Enhanced solubility in polar protic solvents | [18] |
| Dimethyl ketone (acetone) | Good | Good solubility in polar aprotic solvents | [18] |
| Polar organic solvents | Good | Generally good solubility due to polar groups | [18] |
| Non-polar solvents | Poor | Poor solubility due to polar nature of compound | [18] |
Irritant